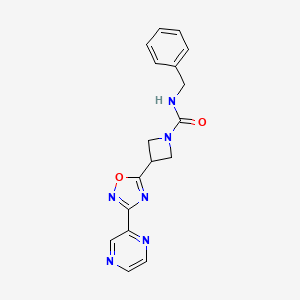

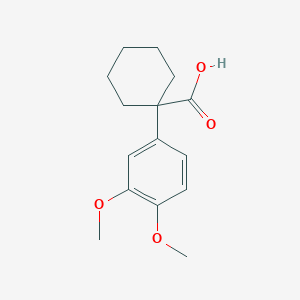

![molecular formula C16H15N3O B2514729 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone CAS No. 1797286-28-2](/img/structure/B2514729.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone has been the subject of several studies. A Rh(III)-catalyzed tandem reaction has been explored for the synthesis of (quinazolin-2-yl)methanone derivatives from 2,1-benzisoxazoles and α-azido ketones . Additionally, the stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon for methano-bridged pyrrolidines has been studied . An efficient synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has also been described . Improved stereocontrolled syntheses of 5-anti-hydroxy-3-exo-methoxycarbonyl-2-azabicyclo[2.1.1]hexanes have been reported .

Synthesis Analysis

The Rh(III)-catalyzed tandem reaction involves denitrogenation of α-azido ketones, aza-[4 + 2] cycloaddition, ring opening, and dehydration aromatization processes . The synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has been efficiently achieved . The key step in the electrophilic addition-rearrangement route for the synthesis of 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane involves the use of a 3-nosyloxymethyl group to suppress unwanted competitive oxygen neighboring group participation .

Molecular Structure Analysis

The molecular structure of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone has been investigated in the context of its synthesis and stereochemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone include Rh(III)-catalyzed denitrogenation of α-azido ketones, aza-[4 + 2] cycloaddition, ring opening, and dehydration aromatization processes . Additionally, the enantioselective reduction of achiral ketones to chiral secondary alcohols has been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone have been explored in the context of its synthesis and stereochemistry .

Relevant Case Studies

Scientific Research Applications

Polymer Synthesis and Characterization

The study by Kumar et al. (2017) discusses the synthesis and characterization of cinchonidinyl-based acrylic and methacrylic homopolymers, which are related to the chemical structure . These polymers exhibit antibacterial activity, indicating potential applications in the development of antimicrobial materials. The polymers were synthesized through free radical polymerization and characterized using various spectroscopic techniques, revealing their thermal stability and surface morphology Kumar et al., 2017.

Antimicrobial and Anticancer Activities

Kayarmar et al. (2014) synthesized novel azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline to explore new antimicrobial and anticancer agents. These compounds were evaluated for their in vitro antimicrobial activity and showed promising results against various bacterial strains. Additionally, some compounds exhibited potential anticancer activity, highlighting the versatility of azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives in therapeutic applications Kayarmar et al., 2014.

Novel Antitrichomonal Agents

Glazer and Chappel (1982) explored the synthesis and reactivity of quinoxaline 1,4-dioxides, leading to the discovery of a novel series of pyrido[2,3-b]quinoxaline 5-oxides. These compounds represent a unique class of antitrichomonal agents with oral activity against trichomoniasis. The study highlights the potential of these derivatives in developing new treatments for trichomoniasis Glazer & Chappel, 1982.

Safety And Hazards

Future Directions

properties

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(19-11-4-3-5-12(19)9-8-11)15-10-17-13-6-1-2-7-14(13)18-15/h1-4,6-7,10-12H,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIVIQRVRRHBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

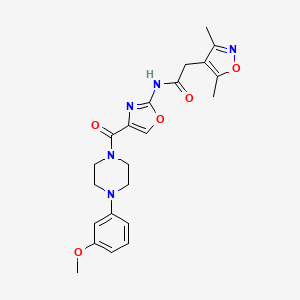

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

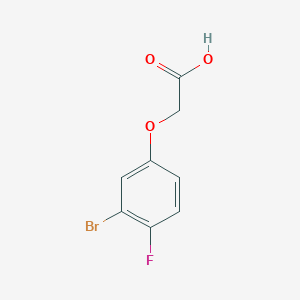

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

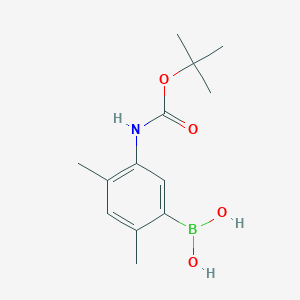

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)